molecular formula C19H30O3 B1244292 7-beta-Hydroxyepiandrosterone CAS No. 25848-69-5

7-beta-Hydroxyepiandrosterone

Cat. No.: B1244292
CAS No.: 25848-69-5
M. Wt: 306.4 g/mol
InChI Key: VFPMCLQMAUVEHD-UCPSWNCLSA-N
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Scientific Research Applications

HF-0220 has been primarily studied for its potential in treating Alzheimer’s Disease. Clinical trials have shown that HF-0220 can improve cognitive function and reduce the progression of neurodegenerative symptoms in patients with mild to moderate Alzheimer’s Disease . Additionally, HF-0220 has been investigated for its effects on biochemical markers relevant to Alzheimer’s Disease, providing insights into its potential mechanisms of action and therapeutic benefits . Beyond its application in medicine, HF-0220 may also have uses in other fields such as chemistry and biology, although further research is needed to explore these possibilities.

Preparation Methods

The preparation methods for HF-0220 are not extensively detailed in publicly available sources. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic routes typically involve the use of organic solvents and catalysts to facilitate the formation of the desired molecular structure. Industrial production methods would likely involve scaling up these laboratory procedures to produce HF-0220 in larger quantities, ensuring consistency and purity through rigorous quality control measures .

Chemical Reactions Analysis

HF-0220 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents such as halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of HF-0220, while reduction reactions could produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of HF-0220 involves the stimulation of hematopoietic prostaglandin D synthase (HPGDS), an enzyme that plays a role in the production of prostaglandin D2 (PGD2) . PGD2 is involved in various physiological processes, including inflammation and sleep regulation. By targeting HPGDS, HF-0220 modulates the levels of PGD2, which may contribute to its therapeutic effects in Alzheimer’s Disease. The molecular pathways involved in this mechanism are complex and involve interactions with other signaling molecules and receptors in the brain .

Comparison with Similar Compounds

HF-0220 is unique in its specific targeting of HPGDS, setting it apart from other compounds used in the treatment of Alzheimer’s Disease. Similar compounds include other prostaglandin synthase inhibitors and modulators, such as nonsteroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors. these compounds typically have broader mechanisms of action and may not specifically target HPGDS . The uniqueness of HF-0220 lies in its focused mechanism, which may result in more targeted therapeutic effects with potentially fewer side effects.

Properties

25848-69-5

Molecular Formula

C19H30O3

Molecular Weight

306.4 g/mol

IUPAC Name

(3S,5R,7S,8R,9S,10S,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H30O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h11-15,17,20-21H,3-10H2,1-2H3/t11-,12+,13+,14+,15+,17+,18+,19+/m1/s1

InChI Key

VFPMCLQMAUVEHD-UCPSWNCLSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C[C@@H]1C[C@@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O)O

SMILES

CC12CCC(CC1CC(C3C2CCC4(C3CCC4=O)C)O)O

Canonical SMILES

CC12CCC(CC1CC(C3C2CCC4(C3CCC4=O)C)O)O

25848-69-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-beta-Hydroxyepiandrosterone
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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